1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a perfluorooctyl group attached to a propyl chain, which is further connected to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione typically involves the following steps:
Preparation of 3-(Perfluorooctyl)propanol: This intermediate is synthesized by reacting perfluorooctyl iodide with propanol under controlled conditions.
Formation of Benzoxazine Ring: The 3-(Perfluorooctyl)propanol is then reacted with appropriate reagents to form the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing advanced materials with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The perfluorooctyl group imparts unique properties, such as hydrophobicity and chemical resistance, which influence its behavior in various environments. The benzoxazine ring can interact with nucleophiles and electrophiles, leading to the formation of stable complexes and products.
Comparison with Similar Compounds
3-(Perfluorooctyl)propanol: An intermediate in the synthesis of 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione.
Perfluorooctyl propyl epoxide: Another compound with a perfluorooctyl group, used in similar applications.
Uniqueness: this compound stands out due to its benzoxazine ring, which provides additional reactivity and versatility compared to other perfluorooctyl-containing compounds. This unique structure allows for a broader range of applications and interactions in various fields.
Properties
IUPAC Name |
1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F17NO3/c20-12(21,6-3-7-37-9-5-2-1-4-8(9)10(38)40-11(37)39)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNOQQQWMFWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464965 | |
Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544418-04-4 | |
Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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